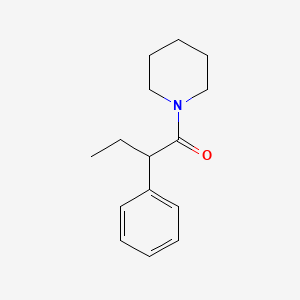![molecular formula C12H14ClN3O2 B14739586 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol CAS No. 5429-58-3](/img/structure/B14739586.png)
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol is a chemical compound with the molecular formula C11H14ClN3O2. It is known for its unique structure, which includes a quinazoline ring substituted with a chlorine atom at the 7th position and an ethoxyethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol typically involves the reaction of 7-chloroquinazoline with 2-aminoethoxyethanol. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process may require heating to facilitate the reaction and achieve a higher yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may involve the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxyethanol group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct chemical and biological properties .
Scientific Research Applications
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets. The quinazoline ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A compound with a similar ethoxyethanol group but different core structure, used as an antipsychotic agent.
7-Chloroquinazolin-4-ol: A related compound with a hydroxyl group instead of the ethoxyethanol group.
Uniqueness
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol is unique due to its specific combination of the quinazoline ring and ethoxyethanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
5429-58-3 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[2-[(7-chloroquinazolin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C12H14ClN3O2/c13-9-1-2-10-11(7-9)15-8-16-12(10)14-3-5-18-6-4-17/h1-2,7-8,17H,3-6H2,(H,14,15,16) |
InChI Key |
BSWUYGFESHTCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


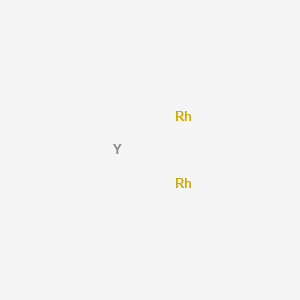
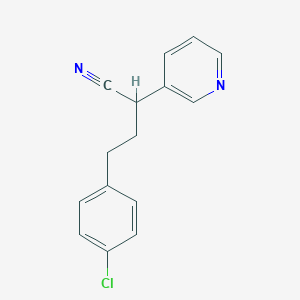
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
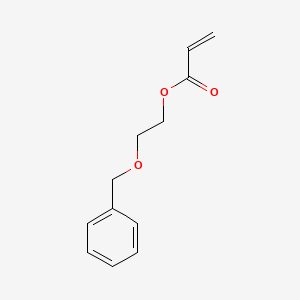
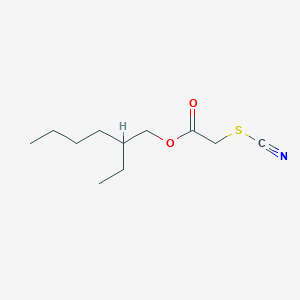
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
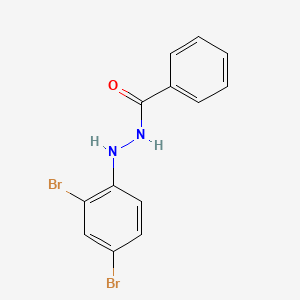
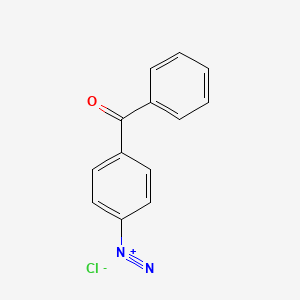
![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
